molecular formula C7H4F2N2 B13672801 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13672801
M. Wt: 154.12 g/mol
InChI Key: QQBOOBDJMYXXLW-UHFFFAOYSA-N
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Description

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure of high interest in medicinal chemistry often referred to as 7-azaindole. This core structure is recognized as a "privileged scaffold" for the development of potent enzyme inhibitors, particularly in oncology and inflammation research . Researchers value this heterocyclic system for its ability to mimic purine bases, allowing it to act as an ATP-competitive inhibitor for a diverse range of kinase targets. The specific substitution at the 3 and 5 positions with fluorine atoms is a common strategy to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, making it a versatile intermediate for drug discovery .The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated significant research value across multiple therapeutic areas. It has been utilized as a core structure in the design and synthesis of potent inhibitors of fibroblast growth factor receptors (FGFRs), which are promising targets for cancer therapy . Similarly, this scaffold has been employed in the development of inhibitors for the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and the hepatocyte growth factor receptor (c-Met), both of which play critical roles in tumor growth and proliferation . Beyond oncology, the scaffold has been optimized to create selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme target for inflammatory diseases . The mechanism of action for compounds based on this scaffold typically involves high-affinity binding to the ATP-binding pocket of various kinases or other enzymes, thereby disrupting key signaling pathways that drive disease progression .This product is intended for research purposes as a key chemical building block or intermediate in the discovery of new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

3,5-difluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4F2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)

InChI Key

QQBOOBDJMYXXLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Difluoro 1h Pyrrolo 2,3 B Pyridine and Its Structural Analogues

Strategic Approaches to the Pyrrolo[2,3-b]pyridine Core Formation

The construction of the pyrrolo[2,3-b]pyridine (7-azaindole) core is a fundamental challenge in the synthesis of its derivatives. Various strategies have been developed to assemble this bicyclic heteroaromatic system, primarily involving the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold or vice versa.

Cyclization Reactions in the Construction of the Azaindole Framework

Cyclization reactions are pivotal in forming the azaindole framework. One notable method is the Chichibabin reaction, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring. For instance, the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile (B105546) can yield a 2-phenyl-7-azaindole. nih.gov This reaction proceeds through a key cyclization of a putative intermediate. The presence of a fluorine substituent can influence the reaction pathway, precluding the need for air oxidation that is often required in standard Chichibabin protocols. nih.gov

Another approach involves modifications of classical indole (B1671886) syntheses, such as the Madelung and Fischer indole syntheses, which have been adapted for the preparation of various alkyl and aryl substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for constructing the azaindole skeleton. researchgate.net For example, a Sonogashira reaction of an iodopyridine with a terminal alkyne, followed by cyclization with a base like potassium tert-butoxide, can afford the desired 4-azaindole (B1209526) derivative. nih.gov

Reaction Type Key Reagents Product Type Reference
Chichibabin CyclizationLDA, Benzonitrile, 2-fluoro-3-picoline2-Phenyl-7-azaindole nih.gov
Modified Madelung/FischerVariesAlkyl/Aryl substituted 1H-pyrrolo[2,3-b]pyridines rsc.org
Sonogashira Coupling/CyclizationPd catalyst, Iodopyridine, Alkyne, Base4-Azaindole derivatives nih.gov

Cascade Reactions for Dihydro-1H-pyrrolo[2,3-b]pyridine Synthesis

Cascade reactions offer an efficient pathway to complex molecules like dihydro-1H-pyrrolo[2,3-b]pyridines from simple starting materials in a single pot. A novel protocol utilizes a base-catalyzed cascade reaction between N-propargylic β-enaminones and N-sulfonyl imines to produce multisubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines in moderate to good yields. rsc.orgrsc.org This method is valued for its operational simplicity and the ability to generate molecular complexity quickly. rsc.orgrsc.org

Regioselective Difluorination and Functionalization Techniques

The introduction of fluorine atoms and other functional groups at specific positions on the pyrrolo[2,3-b]pyridine nucleus is crucial for tuning the biological activity of these compounds.

Introduction of Fluorine Substituents on the Pyrrolo[2,3-b]pyridine Nucleus

The regioselective synthesis of fluorinated 7-azaindoles presents a significant challenge. One approach to synthesizing 4-fluoro-1H-pyrrolo[2,3-b]pyridine starts from 1H-pyrrolo[2,3-b]pyridine N-oxide. acs.org Regioselective fluorination can be achieved through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. acs.org Another strategy is electrophilic fluorination; however, this can often lead to mixtures of mono- and polyfluorinated products. acs.org A more recent and broadly applicable method for site-selective fluorination of pyridines and diazines utilizes silver(II) fluoride (B91410) (AgF2), which allows for fluorination adjacent to the nitrogen atom under ambient conditions. nih.govorgsyn.org

Method Starting Material Key Reagent Product Reference
Balz-Schiemann Reaction1H-Pyrrolo[2,3-b]pyridine N-oxide derived amineHBF4, NaNO24-Fluoro-1H-pyrrolo[2,3-b]pyridine acs.org
C-H FluorinationPyridines/DiazinesAgF22-Fluoropyridines/diazines nih.govorgsyn.org

Selective Metalation and Carboxylation Strategies for Fluorinated Pyridines

Directed metalation is a powerful tool for the regioselective functionalization of pyridine rings. The choice of the metalating agent can dictate the position of deprotonation. For instance, trifluoromethyl-substituted pyridines can be selectively metalated and subsequently carboxylated at different positions depending on the reagent used. epfl.ch While organolithium reagents are commonly employed, they can sometimes lead to side reactions like nucleophilic addition. nih.gov The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, solubilized by LiCl, in the presence of BF3·OEt2, has been shown to effectively metalate electron-rich amino-substituted pyridines. This allows for subsequent functionalization at specific positions of the pyridine ring.

Protecting Group Strategies in Complex 1H-Pyrrolo[2,3-b]pyridine Synthesis

In the multi-step synthesis of complex 1H-pyrrolo[2,3-b]pyridines, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. The pyrrole nitrogen is frequently protected to facilitate reactions on other parts of the molecule. The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen. nih.gov However, the deprotection of the SEM group can be challenging and may lead to side products. nih.gov For example, the release of formaldehyde (B43269) during SEM deprotection can lead to the formation of dimers or other unexpected structures. nih.gov Careful selection of protecting groups and deprotection conditions is therefore critical for the successful synthesis of the target molecules. For instance, the tert-butoxycarbonyl (Boc) group is another widely used protecting group for the azaindole nitrogen, which can be removed under acidic conditions. researchgate.net

Protecting Group Functionality Protected Deprotection Challenge/Consideration Reference
Trimethylsilylethoxymethyl (SEM)Pyrrole NitrogenRelease of formaldehyde can lead to side products. nih.gov
tert-Butoxycarbonyl (Boc)Azaindole NitrogenRequires acidic conditions for removal. researchgate.net

Green Chemistry Approaches and Process Intensification in Synthesis Research

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches and process intensification for the synthesis of pharmaceutically relevant scaffolds, including 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877). These methodologies aim to reduce environmental impact, improve safety, and enhance reaction efficiency through the use of alternative energy sources, greener catalysts, and advanced reactor technologies. While specific research on the green synthesis of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is limited, significant progress has been made in the synthesis of its structural analogues, offering valuable insights and transferable protocols.

A prominent strategy in the green synthesis of 7-azaindole derivatives is the use of microwave irradiation. researchgate.netnih.govmdpi.com This technique often leads to a dramatic reduction in reaction times, increased product yields, and minimized side product formation when compared to conventional heating methods. mdpi.com For instance, a robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, starting from nicotinic acid derivatives or 2,6-dichloropyridine, demonstrated that microwave heating can significantly accelerate the key epoxide-opening-cyclization-dehydration sequence.

In addition to alternative energy sources, the development of more environmentally benign catalytic systems is a cornerstone of green chemistry. Research on the synthesis of 7-azaindoles has shown a shift towards the use of less toxic and more abundant metals. An efficient method for the synthesis of 7-azaindole ring systems utilizes an iron catalyst under microwave irradiation. researchgate.net Le et al. described a procedure starting from o-haloaromatic amines and terminal alkynes, employing iron(III) acetylacetonate (B107027) as a catalyst. researchgate.net This iron-catalyzed cyclization presents an interesting and more sustainable alternative to traditional palladium or other heavy metal catalysts. researchgate.net

Furthermore, the principles of green chemistry are embodied in the development of one-pot, multi-component reactions (MCRs). These reactions enhance efficiency by combining several synthetic steps into a single operation, thereby reducing solvent waste, purification steps, and energy consumption. An efficient and practical route to the 7-azaindole framework has been developed through a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.org This strategy is particularly valuable for diversity-oriented synthesis, allowing for the rapid generation of a library of substituted 7-azaindole derivatives. acs.org

Process intensification, particularly through the application of flow chemistry, offers significant advantages in terms of safety, scalability, and control over reaction parameters. While specific applications in the synthesis of this compound are not yet widely reported, the use of flow chemistry for the synthesis of other heterocyclic compounds is well-documented and its principles are applicable. uc.ptnih.gov Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to improved yields and selectivity. Moreover, the small reaction volumes in continuous flow systems enhance safety, especially when dealing with hazardous reagents or exothermic reactions. nih.gov The synthesis of various heterocyclic compounds, including pyrroles and pyridines, has been successfully demonstrated under flow conditions, suggesting the potential for adapting these methods to the synthesis of 7-azaindole derivatives. uc.ptmdpi.com

The table below summarizes key findings in the green synthesis of 7-azaindole analogues, highlighting the reaction conditions and outcomes that align with the principles of green chemistry and process intensification.

MethodologyKey FeaturesStarting MaterialsCatalyst/ConditionsAdvantagesReference
Microwave-Assisted SynthesisIron-Catalyzed Cyclizationo-haloaromatic amine and terminal alkynesIron(III) acetylacetonate Fe(acac)3, Microwave heating at 130 °C for 60 minUse of a greener iron catalyst, reduced reaction time. researchgate.net
Microwave-Assisted SynthesisEpoxide-opening-cyclization-dehydrationNicotinic acid derivatives or 2,6-dichloropyridineMicrowave heatingDramatically accelerated reaction step. organic-chemistry.org
One-Pot, Three-Component ReactionCyclocondensationN-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compoundsEthanol or acetic acid at refluxHigh efficiency, useful for diversity-oriented synthesis. acs.org
Palladium-Catalyzed Coupling and C-N CyclizationUse of Crown Ether2-amino-3-iodopyridine and various alkynesPotassium tert-butoxide with catalytic 18-crown-6 (B118740) in toluene (B28343) at 65°CHighly efficient, scalable, and avoids protecting groups. organic-chemistry.org

Chemical Reactivity and Derivatization Studies of 3,5 Difluoro 1h Pyrrolo 2,3 B Pyridine Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

The reactivity of the 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine core is dictated by the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring, further influenced by the strong electron-withdrawing effects of the two fluorine atoms.

For the parent 7-azaindole (B17877), electrophilic aromatic substitution (EAS) occurs preferentially at the C3 position of the electron-rich pyrrole moiety. rsc.orgresearchgate.net However, in the 3,5-difluoro derivative, this primary site of electrophilic attack is blocked. The fluorine atoms at both the C3 and C5 positions exert a strong deactivating effect via induction, reducing the nucleophilicity of the entire ring system. Consequently, electrophilic substitution on this compound is expected to be significantly more challenging than on the parent scaffold and would likely require harsh reaction conditions. researchgate.net

Conversely, the pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com This reactivity is enhanced at the positions ortho and para (C2, C4, C6) to the ring nitrogen. stackexchange.com The presence of the strongly electronegative fluorine atom at the C5 position further activates the pyridine ring for SNAr. While 5-haloazaindoles are typically not ideal substrates for SNAr, the additional activation from the fused ring system and the high electronegativity of fluorine can facilitate substitution. nih.govnih.gov It is well-established that fluoride (B91410) can be a better leaving group than chloride in many SNAr reactions due to its ability to stabilize the rate-determining transition state. nih.govyoutube.com Therefore, nucleophilic attack by strong nucleophiles could potentially occur at positions C4 or C6, displacing a hydride ion, or under certain conditions, potentially displace the C5-fluorine atom.

Reaction TypePositionElectronic Influence of SubstituentsPredicted Reactivity
Electrophilic Substitution C3 (Pyrrole)Blocked by F; Deactivated by induction from both F atoms.Highly disfavored.
C2, C4, C6Deactivated by induction from F atoms and pyridine N.Disfavored; requires forcing conditions.
Nucleophilic Substitution C4, C6 (Pyridine)Activated by pyridine N and C5-F.Favored for strong nucleophiles.
C5 (Pyridine)Activated by pyridine N. F is a potential leaving group.Possible, depending on conditions.

Coupling Reactions for Side-Chain Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, enabling the formation of carbon-carbon and carbon-heteroatom bonds for side-chain elaboration.

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful methods for introducing aryl, heteroaryl, and amino substituents onto the 7-azaindole scaffold. mdpi.comnih.gov These reactions typically proceed from a halo-substituted precursor, where a bromine or iodine atom is selectively coupled with a boronic acid (Suzuki) or an amine (Buchwald-Hartwig). researchgate.netmit.edu

For the this compound scaffold, these methodologies would require the prior introduction of an additional halogen (e.g., Br or I) at a different position, such as C2, C4, or C6. A synthetic strategy could involve two successive Suzuki-Miyaura reactions on a di-halogenated precursor, allowing for the controlled, regioselective introduction of two different aryl groups. mdpi.com For example, starting with a hypothetical 4-bromo-3,5-difluoro-1H-pyrrolo[2,3-b]pyridine, a Suzuki coupling could install a substituent at the C4 position. Similarly, Buchwald-Hartwig amination of such a precursor would provide access to C4-amino derivatives. nih.govbeilstein-journals.org The development of palladium precatalyst systems has enabled these couplings to proceed under mild conditions, even on unprotected N-H azaindoles. nih.govmit.edu

ReactionPrecursor ExampleReagentsProduct TypeRef.
Suzuki-Miyaura 4-Bromo-7-azaindoleAr-B(OH)₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)4-Aryl-7-azaindole mdpi.com
Suzuki-Miyaura 3-Iodo-5-bromo-7-azaindoleAr-B(OH)₂, Pd(PPh₃)₄, Base3-Aryl-5-bromo-7-azaindole (regioselective) mdpi.com
Buchwald-Hartwig 5-Bromo-7-azaindoleR₂NH, Pd precatalyst, Base (e.g., LiHMDS)5-(Dialkylamino)-7-azaindole nih.gov
Buchwald-Hartwig 4-Bromo-7-azaindoleAmides, Pd₂(dba)₃, Xantphos, Cs₂CO₃4-Amido-7-azaindole beilstein-journals.org

Condensation and cyclocondensation reactions provide routes to annelated systems, where a new ring is fused onto the existing pyrrolo[2,3-b]pyridine core. The specific reaction pathway depends on the functional groups present on the starting material.

One established approach involves the reaction of a 2-amino-1H-pyrrole-3-carbonitrile with various active methylene (B1212753) compounds, such as β-diketones or malononitrile (B47326) derivatives, to construct the pyridine portion of the ring system. ajol.inforesearchgate.netrepec.org This strategy could be adapted to synthesize the this compound core itself if the appropriate fluorinated precursors are used.

Alternatively, a pre-formed this compound scaffold bearing reactive functional groups can be used to build new fused rings. For instance, a derivative with a substituent capable of participating in a Knoevenagel-type condensation, such as an aldehyde, could react with active methylene compounds. Research on a related 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has shown it can react with aldehydes in the presence of a base, demonstrating the reactivity of substituents on the core. nih.gov A 3,5-difluoro-7-azaindole derivative with an amino group could undergo cyclocondensation with 1,3-dicarbonyl compounds to form a fused pyrimidine (B1678525) ring.

Oxidation and Reduction Transformations of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Specific studies on the oxidation and reduction of the this compound scaffold are not widely reported. However, the reactivity can be inferred from the behavior of the parent 7-azaindole system.

The pyridine portion of the ring can be reduced via catalytic hydrogenation. This typically requires acidic conditions and a palladium or platinum catalyst, leading to the corresponding hexahydro-1H-pyrrolo[2,3-b]pyridine (a piperidine (B6355638) ring fused to a pyrrolidine (B122466) ring). The electron-withdrawing fluorine atoms may make the reduction of the pyridine ring more facile compared to the unsubstituted scaffold.

The pyrrole ring is generally susceptible to oxidation and can be unstable towards strong oxidizing agents, which may lead to polymerization or ring-opening. More controlled oxidation can be achieved, for instance, by forming an N-oxide at the pyridine nitrogen atom. This transformation not only alters the electronic properties of the ring but also enables further functionalization, as the N-oxide can activate the C2 and C4 positions for nucleophilic attack. youtube.com

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, maximizing atom economy and structural diversity. nih.govscielo.org.mx Several MCRs have been developed to construct complex heterocyclic systems based on the pyrrolopyridine framework.

One notable example is an isocyanide-based three-component reaction between alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines, which yields polyfunctionalized tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine derivatives. nih.gov Other MCRs have been employed to synthesize various pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxresearchgate.net

While there are no specific reports utilizing this compound as a reactant in an MCR, its potential is significant. A suitably functionalized derivative, for example, carrying an amine, aldehyde, or isocyanide group, could serve as a key building block in known or novel MCRs. This approach would enable the rapid generation of diverse chemical libraries based on the 3,5-difluoro-7-azaindole core, which would be highly valuable for screening and discovering new biologically active compounds.

Structure Activity Relationship Sar Investigations of 3,5 Difluoro 1h Pyrrolo 2,3 B Pyridine Analogues

Impact of Fluorine Substitution Pattern on Biological Interaction Potency

The introduction of fluorine into the 1H-pyrrolo[2,3-b]pyridine scaffold significantly impacts the physicochemical and pharmacokinetic properties of the resulting analogues, which in turn modulates their biological activity. nih.govresearchgate.net Fluorination is a key strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins. researchgate.net The specific properties of the fluorine atom, including its small size, high electronegativity, and the low polarizability of the carbon-fluorine (C-F) bond, can profoundly alter a molecule's behavior in a biological system. nih.gov

In the context of pyridine (B92270) derivatives, the position of the fluorine substituent is crucial. Studies on other pyridine-based compounds have shown that the IC50 values can vary depending on the halogen's position, with a para-substituted fluorine sometimes yielding a lower IC50 value than a meta-substitution. nih.gov This highlights that the substitution pattern, not just the presence of fluorine, is a critical determinant of biological interaction potency. The strategic placement of fluorine can be a valuable tool for optimizing ADME (absorption, distribution, metabolism, and excretion) properties without compromising the compound's potency against its intended target. nih.gov

Influence of Substituents at Specific Positions on Biological Target Affinity

The biological target affinity of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine analogues is highly dependent on the nature and position of various substituents on the core structure and its appended moieties. Exploration of the SAR around 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has led to the discovery of potent inhibitors for targets such as the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.govresearchgate.net

In the development of fibroblast growth factor receptor (FGFR) inhibitors, substitutions on a phenyl ring attached to the pyrrolo[2,3-b]pyridine core were investigated. The introduction of methoxy (B1213986) groups at the 3- and 5-positions of the phenyl ring was found to significantly enhance potency against FGFR1. nih.gov The resulting 3,5-dimethoxyphenyl group could more effectively occupy a hydrophobic pocket and maintain crucial hydrogen bonds with the target enzyme. nih.govnih.gov

Furthermore, substitution on the pyrrolo[2,3-b]pyridine core itself plays a critical role. For example, a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold was shown to form a beneficial hydrogen bond, which was identified as a potentially crucial factor in improving inhibitory activity. nih.govnih.gov Conversely, for A3 adenosine (B11128) receptor antagonists based on a 3,5-diacyl-2,4-dialkylpyridine core, bulky substituents at the 4-position were not well tolerated, indicating that steric hindrance can negatively impact binding affinity. acs.org Research on glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors has also demonstrated that various pyrrolo[2,3-b]pyridine derivatives can exhibit potent inhibitory activities in the nanomolar range. mdpi.com

Table 1: Influence of Phenyl Ring Substituents on FGFR1 Inhibition
CompoundCore ScaffoldSubstitution on Phenyl RingFGFR1 IC50 (nM)
4h5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine3,5-dimethoxy7
Parent Compound (1)1H-pyrrolo[2,3-b]pyridinem-methoxy>1000

Linker Chemistry and its Role in Modulating Biological Activity

In the design of c-Met kinase inhibitors, various linkers have been explored for 1H-pyrrolo[2,3-b]pyridine derivatives. Single-atom linkers, including methylene (B1212753), sulfur, and sulfoxide (B87167) groups, have been successfully employed. nih.govresearchgate.net One study found that a compound featuring a sulfur atom as the linker displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov

Table 2: Effect of Linker Type on c-Met Kinase Inhibition
CompoundCore ScaffoldLinker TypeTargetIC50 (nM)
Compound 91H-pyrrolo[2,3-b]pyridineSulfur Atomc-Met22.8
Compound 34pyrrolo[2,3-b]pyridine1,2,3-Triazole (5-atom)c-Met1.68

Comparative Analysis with Non-Fluorinated or Mono-Fluorinated Pyrrolo[2,3-b]pyridine Derivatives

Comparing di-fluorinated analogues with their non-fluorinated or mono-fluorinated counterparts provides clear evidence of the benefits of fluorination. The strategic addition of fluorine often leads to superior pharmacological profiles.

In one study focused on MK2 inhibitors, newly synthesized 3-fluoropyridine-containing analogues were compared to the non-fluoro analogue. nih.gov The fluorinated compounds maintained robust target potency while demonstrating significantly improved ADME properties, including enhanced permeability and solubility, which led to a dramatic increase in oral exposure (3486 nM·h for a fluorinated analogue vs. 121 nM·h for the non-fluorinated version). nih.gov This demonstrates that fluorine can be expertly placed to improve physicochemical properties without negatively affecting target binding. nih.gov

In other therapeutic areas, the advantage of fluorination is also evident. For example, a fluorinated furano-nucleoside analogue showed more than a 50-fold enhancement in antiviral potency against the Hepatitis C virus compared to its parent non-fluorinated compound. researchgate.net Similarly, the optimization of a 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor, which included the introduction of a trifluoromethyl group at the 5-position, led to a compound with nearly 300-fold higher activity against FGFR1 than the initial, less substituted parent compound. nih.govnih.gov These examples consistently underscore the value of fluorine substitution in enhancing the biological and pharmacological properties of pyrrolo[2,3-b]pyridine derivatives.

Table 3: Comparative Oral Exposure of Fluorinated vs. Non-Fluorinated MK2 Inhibitors
CompoundFluorination StatusTarget Potency (p-hsp27 IC50, nM)Oral Exposure (AUC, nM·h)
193-Fluoro233486
1Non-fluoro16121

Exploration of 3,5 Difluoro 1h Pyrrolo 2,3 B Pyridine in Chemical Biology Research

Investigation as a Scaffold for Kinase Inhibitor Research

Fibroblast Growth Factor Receptor (FGFR) Inhibition Studies

The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention.

While extensive research has been conducted on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, specific studies focusing on the 3,5-difluoro substitution are less common. However, related research on fluorinated analogs provides a basis for understanding the potential of this scaffold. For instance, a study on 1H-pyrrolo[2,3-b]pyridine derivatives identified a compound, 4h , which exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.orgnih.gov This compound, although not a 3,5-difluoro derivative, highlights the potential of the core scaffold in achieving potent FGFR inhibition. The introduction of fluorine at the 5-position, as seen in other chemical series, has been shown to be beneficial for activity.

Table 1: Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative against FGFRs

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM)

| 4h | 7 | 9 | 25 | 712 |

Note: Compound 4h is a derivative of 1H-pyrrolo[2,3-b]pyridine, not the specific 3,5-difluoro analog.

Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitory Profiles in Acute Myeloid Leukemia Research Models

Fms-Like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the design of FLT3 inhibitors. In one study, a series of derivatives were synthesized, leading to the identification of a compound designated as CM5 . nih.gov This compound demonstrated potent inhibition of the FLT3-dependent human AML cell lines MOLM-13 and MV4-11, with IC50 values of 0.75 μM and 0.64 μM, respectively. nih.gov This research underscores the utility of the 1H-pyrrolo[2,3-b]pyridine core in developing inhibitors for FLT3, a key target in AML.

Table 2: Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative against FLT3-dependent AML Cell Lines

Compound MOLM-13 IC50 (μM) MV4-11 IC50 (μM)

| CM5 | 0.75 | 0.64 |

Note: CM5 is a derivative of 1H-pyrrolo[2,3-b]pyridine, not the specific 3,5-difluoro analog.

Serine/Threonine-Protein Kinase B-raf (B-raf) Interaction Studies

The serine/threonine-protein kinase B-raf is a key component of the MAPK signaling pathway, and mutations in the BRAF gene are found in a significant percentage of human cancers, particularly melanoma.

Research has identified 4-aryl-1H-pyrrolo[2,3-b]pyridine derivatives as a starting point for the development of new B-Raf inhibitors. nih.gov Furthermore, a study focused on the design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting the V600E mutant of B-RAF identified compounds 34e and 35 with high inhibitory effects, showing IC50 values of 0.085 µM and 0.080 µM, respectively. nih.gov These findings highlight the adaptability of the 1H-pyrrolo[2,3-b]pyridine scaffold for targeting this important oncogenic kinase.

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against V600E B-Raf

Compound V600E B-Raf IC50 (µM)
34e 0.085

| 35 | 0.080 |

Note: Compounds 34e and 35 are derivatives of 1H-pyrrolo[2,3-b]pyridine, not the specific 3,5-difluoro analog.

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Modulation Research

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion transport. Its dysregulation has been linked to several diseases, including cancer and diabetes.

Novel derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as SGK1 inhibitors. koreascience.kr This line of research indicates the potential of the scaffold to be adapted for the modulation of SGK-1 activity, although specific data on 3,5-difluoro analogs is not detailed in the available literature.

c-Met Kinase Inhibition Research

The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that is implicated in tumor growth, invasion, and metastasis. Consequently, c-Met is a significant target in cancer therapy.

The 1H-pyrrolo[2,3-b]pyridine framework has been successfully employed to develop potent c-Met kinase inhibitors. One study reported a series of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety, with the most promising analog, 34 , exhibiting a c-Met IC50 value of 1.68 nM. nih.gov Another study identified a compound, designated as 9 , which displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. researchgate.net These results demonstrate the high degree of potency that can be achieved with the 1H-pyrrolo[2,3-b]pyridine scaffold against c-Met.

Table 4: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against c-Met Kinase

Compound c-Met IC50 (nM)
34 1.68

| 9 | 22.8 |

Note: Compounds 34 and 9 are derivatives of 1H-pyrrolo[2,3-b]pyridine, not the specific 3,5-difluoro analog.

Phosphodiesterase 4B (PDE4B) Inhibition Studies

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as a novel series of inhibitors for Phosphodiesterase 4B (PDE4B). nih.gov PDE4 is an enzyme family that plays a crucial role in regulating intracellular signaling by hydrolyzing the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The PDE4 family has four subtypes (PDE4A, B, C, and D), with PDE4B being implicated in inflammatory processes and various central nervous system (CNS) diseases. nih.gov

Research involving scaffold-hopping experiments led to the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that exhibit potent and selective inhibition of PDE4B. nih.gov These compounds have demonstrated the ability to modulate pro-inflammatory cytokine activity in cellular assays, with potency comparable to the established PDE4 inhibitor, rolipram. nih.gov For instance, compound 11h , a notable derivative from this series, showed a preference for inhibiting PDE4B and significantly suppressed the release of TNF-α from macrophages stimulated by pro-inflammatory agents. nih.govnih.govfigshare.com Structure-activity relationship (SAR) studies have shown that substitutions on the 1H-pyrrolo[2,3-b]pyridine ring system are crucial for optimizing potency and selectivity against PDE4B over other isoforms like PDE4D. nih.gov

Table 1: PDE4B Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives
CompoundTargetActivity (IC50)Key Findings
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11–1.1 μMModerate to good inhibition against PDE4B. nih.gov
Compound 11hPDE4BNot specifiedPreferential PDE4B inhibitor; significantly inhibited TNF-α release. nih.govnih.govfigshare.com
Rolipram (Standard)PDE4Not specifiedActivity was comparable to the novel compounds. nih.gov

Studies of Interactions with DNA and Other Biomolecules at a Molecular Level

The 1H-pyrrolo[2,3-b]pyridine core structure is not only effective in targeting enzymes but also interacts with other fundamental biomolecules, including DNA and protein kinases. A series of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines were developed as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, demonstrating nanomolar potency in enzymatic and cellular assays. nih.gov

Furthermore, studies have revealed that certain analogues of pyrrolo[2,3-b]pyridine can interact directly with calf thymus DNA (CT-DNA). nih.gov One particularly active compound, 5d , was found to efficiently intercalate into the DNA helix. nih.gov This interaction forms a stable compound-DNA complex, which is believed to block DNA replication, thereby contributing to the compound's antiproliferative effects. nih.govresearchgate.net This mechanism of action, involving direct DNA interaction, is distinct from the enzyme inhibition pathways targeted by other derivatives of the same scaffold. Molecular docking simulations have further supported these molecular interactions. nih.gov

Antiproliferative Activity Mechanisms in in vitro Cell Line Models

The antiproliferative properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been extensively studied across various cancer cell lines, revealing multiple underlying mechanisms. These compounds have shown significant growth inhibitory action by targeting key signaling molecules involved in cancer progression.

One line of research focused on their role as Fms-like tyrosine kinase 3 (FLT3) inhibitors for treating Acute Myeloid Leukemia (AML). nih.gov A derivative, CM5 , demonstrated potent inhibition against both wild-type FLT3 and the FLT3-ITD mutant, which is common in AML. nih.gov In FLT3-dependent AML cell lines (MOLM-13 and MV4-11), CM5 induced apoptosis and arrested the cell cycle in the G0/G1 phase. nih.gov

Another series of 1H-pyrrolo[2,3-b]pyridine derivatives was developed as potent inhibitors of the fibroblast growth factor receptor (FGFR). rsc.orgnih.gov Abnormal FGFR signaling is a known driver in various tumors. The compound 4h from this series exhibited potent inhibitory activity against FGFR1, 2, and 3, leading to the inhibition of proliferation and the induction of apoptosis in the 4T1 breast cancer cell line. rsc.orgnih.gov This compound also significantly inhibited the migration and invasion of these cancer cells. nih.gov

Additionally, various analogues have been tested against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast), showing growth inhibition at low micromolar concentrations. nih.govresearchgate.net

Table 2: Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in vitro
Compound/Derivative SeriesTarget/MechanismCell Line(s)Activity (IC50)
CM5FLT3 / FLT3-ITD InhibitionMOLM-13, MV4-11 (AML)0.75 μM, 0.64 μM nih.gov
4hFGFR1/2/3 Inhibition4T1 (Breast Cancer)FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM rsc.orgnih.gov
5c, 5d, 5e, etc.DNA IntercalationA549, HeLa, MDA-MB-2310.12 μM - 9.84 μM nih.gov

Role as a Chemical Probe for Pathway Delineation

The high potency and selectivity of certain 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine derivatives make them excellent chemical probes for delineating complex cellular signaling pathways. By selectively inhibiting a specific protein, such as a kinase or a phosphodiesterase, these compounds allow researchers to study the downstream consequences of that inhibition, thereby mapping the protein's role within a pathway.

For example, the use of selective PDE4B inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold helps to elucidate the specific functions of the PDE4B isozyme in inflammatory and neurological pathways, separate from the functions of PDE4A, C, or D. nih.gov Similarly, potent and selective inhibitors of c-Met and ALK kinases, developed from the same scaffold, serve as tool compounds to investigate the roles of these kinases in cancer cell proliferation and survival. researchgate.net The development of these molecules as inhibitors of targets like FGFR and FLT3 provides researchers with critical tools to dissect the signaling cascades that these receptors control, ultimately leading to a better understanding of cancer biology and the identification of new therapeutic strategies. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Techniques in Pyrrolo 2,3 B Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural assignment.

¹H NMR: This technique would identify the chemical environment of the hydrogen atoms on the pyrrolo[2,3-b]pyridine core. The protons would exhibit distinct chemical shifts and coupling patterns (spin-spin splitting) due to interactions with neighboring protons and fluorine atoms. The proton on the pyrrole (B145914) nitrogen (N-H) would likely appear as a broad singlet.

¹³C NMR: This experiment would reveal the number of unique carbon environments in the molecule. The carbon atoms directly bonded to fluorine would show characteristic splitting (C-F coupling), providing crucial connectivity information.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is essential. It would show signals for the two fluorine atoms at positions 3 and 5. The chemical shifts and coupling constants (F-F and F-H couplings) would confirm their positions on the bicyclic ring system.

Hypothetical ¹H NMR Data Table for this compound This table is for illustrative purposes only, as experimental data is not available.

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1 (N-H)(Broad singlet)bs-
H-2(Doublet of doublets)ddJH-F, JH-H
H-4(Doublet of doublets)ddJH-F, JH-H
H-6(Doublet)dJH-H

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of this compound, which has a molecular formula of C₇H₄F₂N₂. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Further analysis using tandem mass spectrometry (MS/MS) would involve inducing fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds, offering insights into the connectivity of the atoms.

Expected Molecular Ion Peaks in Mass Spectrometry This table is for illustrative purposes only.

IonFormulaCalculated Exact Mass
[M]+C₇H₄F₂N₂154.0346
[M+H]+C₇H₅F₂N₂155.0424

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to specific vibrational modes.

Key expected peaks would include:

N-H stretch: A peak in the region of 3200-3500 cm⁻¹, characteristic of the amine in the pyrrole ring.

C-H stretch: Peaks corresponding to the aromatic C-H bonds, typically appearing around 3000-3100 cm⁻¹.

C=C and C=N stretches: A series of bands in the 1400-1650 cm⁻¹ region, indicative of the aromatic pyridine (B92270) and pyrrole rings.

C-F stretch: Strong absorption bands typically found in the 1000-1300 cm⁻¹ region, which would confirm the presence of the carbon-fluorine bonds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound would be required.

If a crystal structure were determined, it would provide precise data on:

Bond lengths and angles: Confirming the geometry of the fused ring system and the positions of the fluorine substituents.

Molecular conformation: Revealing the planarity of the pyrrolo[2,3-b]pyridine system.

Intermolecular interactions: Detailing how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the pyrrole N-H group and the pyridine nitrogen, as well as dipole-dipole interactions involving the C-F bonds.

Without experimental data, a definitive structural analysis of this compound cannot be provided. The information presented herein is based on established principles of spectroscopic and crystallographic techniques and their general application to similar chemical structures.

Computational and Theoretical Investigations of 3,5 Difluoro 1h Pyrrolo 2,3 B Pyridine Systems

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as a derivative of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, to a biological target, typically a protein or enzyme. These methods provide a three-dimensional view of the ligand-target complex, highlighting the key interactions that stabilize the binding.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For the 1H-pyrrolo[2,3-b]pyridine core, docking studies have been instrumental in elucidating binding modes with various kinases. For instance, in studies involving Fibroblast Growth Factor Receptor (FGFR), the 1H-pyrrolo[2,3-b]pyridine nucleus has been shown to form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, such as the backbone carbonyl of glutamic acid and the NH group of alanine. nih.gov Additionally, π–π stacking interactions between the aromatic system of the ligand and phenylalanine residues are often observed, further anchoring the molecule in the binding pocket. nih.gov These interactions are critical for the inhibitory activity of the compounds.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted binding pose over time. These simulations model the movement of every atom in the ligand-receptor complex, providing insights into the flexibility of the system and the durability of the intermolecular interactions. mdpi.com Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to evaluate conformational stability and Solvent Accessible Surface Area (SASA) to understand changes in the protein's surface exposure upon ligand binding. mdpi.com For example, simulations of related heterocyclic compounds bound to their targets have shown stable RMSD values, indicating that the ligand remains securely in the binding pocket throughout the simulation. mdpi.comupstate.edu

Interaction TypeInteracting Ligand MoietyTypical Receptor ResiduesSignificance in Binding
Hydrogen Bonding 1H-pyrrolo[2,3-b]pyridine nucleusHinge Region (e.g., Alanine, Glutamic Acid)Anchors the ligand in the ATP binding site. nih.gov
π–π Stacking Aromatic rings of the scaffoldPhenylalanine, TyrosineStabilizes the complex through non-covalent interactions. nih.gov
Hydrophobic Interactions Substituted groups on the scaffoldLeucine, Valine, IsoleucineOccupies and interacts with hydrophobic pockets, enhancing affinity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules like this compound. These methods provide detailed information about electron distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps predict the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants in a chemical synthesis. For pyridine-based compounds, these calculations have been used to analyze vibrational spectra and assign different normal modes of the molecule. researchgate.net

Calculated PropertyMethodApplication in Research
Molecular Geometry DFT, Hartree-FockProvides the most stable 3D structure of the molecule. researchgate.net
HOMO/LUMO Energies DFTPredicts chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) DFTIdentifies sites for electrophilic and nucleophilic attack.
Vibrational Frequencies DFT, Hartree-FockAids in the interpretation of experimental IR and Raman spectra. researchgate.net
Partial Atomic Charges VariousHelps in understanding intermolecular interactions like hydrogen bonding.

In Silico Property Prediction Relevant to Research Design (Excluding Clinical ADME/Tox)

In silico property prediction plays a crucial role in the early stages of research by forecasting the physicochemical properties of novel compounds, thereby guiding the design of molecules with more desirable characteristics. For systems based on the 1H-pyrrolo[2,3-b]pyridine scaffold, Quantitative Structure-Activity Relationship (QSAR) modeling is a particularly important technique.

QSAR studies aim to build mathematical models that correlate the structural features of a series of compounds with their biological activity or a specific physicochemical property. nih.gov For a set of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives, which contain the core pyrrolo[2,3-b]pyridine ring, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against Janus kinases (JAKs). nih.gov These models use various molecular descriptors, which are numerical representations of a molecule's structure. Examples include:

VSURF descriptors: Related to the molecule's 3D shape and hydrophilic/hydrophobic properties. nih.gov

Klekota-Roth fingerprints: Counts of specific chemical substructures. nih.gov

The predictive power of these models is evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates a robust and predictive model. nih.gov Such validated models can then be used to virtually screen new, un-synthesized derivatives of this compound to prioritize candidates with the highest predicted activity for synthesis and testing, saving significant time and resources. nih.govmalariaworld.org

Prediction GoalIn Silico MethodKey Descriptors/ParametersApplication
Biological Activity (pIC50) 2D/3D-QSARMolecular shape, charge, hydrophobicity (e.g., vsurf, byring allplus_sumpc). nih.govPrioritize the synthesis of compounds with high predicted potency. nih.gov
Physicochemical Properties Property CalculatorsMolecular Weight, LogP, Polar Surface Area, H-bond donors/acceptors.Guide modifications to improve properties like solubility.
Binding Affinity Docking Score FunctionsEmpirical, knowledge-based, and force-field-based scores.Rank potential ligands based on predicted binding to a target. nih.gov

Future Research Directions and Emerging Paradigms for 3,5 Difluoro 1h Pyrrolo 2,3 B Pyridine

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of functionalized 7-azaindoles has traditionally relied on methods such as Madelung- and Fischer-type syntheses, often requiring harsh conditions. rsc.orgresearchgate.net More contemporary approaches frequently involve metal-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and C-H activation protocols. rsc.orgnih.gov While effective, these methods often necessitate the use of expensive and toxic heavy metal catalysts, non-renewable solvents, and significant energy input.

Future research is progressively steering towards the principles of green chemistry to mitigate the environmental impact of synthetic processes. rasayanjournal.co.ineresearchco.com For 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives, this paradigm shift suggests several promising research avenues:

Catalyst Innovation: A primary goal is the development of catalytic systems based on earth-abundant and less toxic metals (e.g., iron, copper) to replace precious metals like palladium and rhodium. acs.org Furthermore, exploring catalyst-free reaction conditions, potentially mediated by organic salts or promoted by microwave or ultrasonic irradiation, presents a significant opportunity for sustainable synthesis. eresearchco.com

Process Intensification: The adoption of flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. pharmablock.com Developing continuous flow syntheses for this compound would represent a major step towards more efficient and sustainable manufacturing.

Alternative Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives, such as water, ionic liquids, or bio-based solvents, is a cornerstone of sustainable chemistry. rasayanjournal.co.in Research into synthetic routes that are viable in these media will be crucial. This also includes the use of less hazardous reagents and the design of synthetic pathways with higher atom economy, minimizing the generation of waste.

Exploration of New Biological Targets and Mechanisms of Action

The 7-azaindole (B17877) scaffold is a versatile and highly successful pharmacophore, particularly renowned for its role in the development of protein kinase inhibitors. nih.govresearchgate.net Its structure mimics the adenine (B156593) core of ATP, enabling it to act as an effective "hinge-binder" in the ATP-binding pocket of many kinases by forming two crucial hydrogen bonds. nih.govresearchgate.net Approved drugs such as the BRAF inhibitor Vemurafenib underscore the therapeutic importance of this scaffold. nih.gov

The specific 3,5-difluoro substitution pattern of the titular compound offers a unique opportunity to expand upon this established biological activity. The electron-withdrawing nature of the fluorine atoms can alter the electronics of the heterocyclic system and provide additional points for specific interactions with target proteins. Future research should therefore focus on a broad and systematic exploration of new biological targets.

Key Research Imperatives:

Broad Kinase Profiling: Given the scaffold's success, this compound should be screened against comprehensive kinase panels to identify novel and potent inhibitory activities. The difluoro substitution may confer unexpected selectivity profiles or potency against kinases that are not effectively targeted by non-fluorinated analogs.

Beyond Kinases: The biological activity of pyrrolopyridines is not limited to kinase inhibition. Derivatives have shown promise as antivirals (e.g., inhibiting the PB2 subunit of influenza polymerase), anticancer agents, and modulators of other enzyme families. nih.govnih.govnih.gov Systematic screening of this compound against diverse target classes—including proteases, phosphatases, and epigenetic targets—could uncover entirely new therapeutic applications.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be paramount. This includes confirming direct target engagement in cellular models, elucidating downstream signaling effects, and understanding how the specific fluorine substitutions contribute to the compound's potency and selectivity at a molecular level.

Table 1: Selected Biological Targets of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives
Target ClassSpecific Target(s)Therapeutic AreaReference
Protein KinaseBRAF, FGFR, PI3K, MELK, c-MetOncology nih.govnih.govnih.govresearchgate.net
Viral ProteinInfluenza Polymerase PB2 SubunitInfectious Disease nih.gov
Plant Hormone AnalogueCytokinin ActivityCell Biology nih.gov
Other EnzymesHuman Neutrophil Elastase (HNE)Inflammation nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Methodologies

Modern drug discovery increasingly relies on powerful platform technologies to identify high-quality starting points for medicinal chemistry programs. This compound is exceptionally well-suited for integration into two of the most impactful of these platforms: Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology.

Fragment-Based Drug Discovery (FBDD): FBDD begins with the identification of low-molecular-weight fragments that bind weakly but efficiently to a biological target. biosolveit.de These fragments are then optimized and grown into more potent, drug-like molecules. The 7-azaindole core itself was the starting fragment for approved drugs like Pexidartinib and Vemurafenib. frontiersin.org The 3,5-difluoro derivative is an ideal FBDD candidate due to its adherence to the "Rule of Three," which defines key properties of high-quality fragments. biosolveit.de Future efforts should involve the inclusion of this compound in fragment screening libraries to be tested against a wide array of therapeutic targets. Its simple, rigid structure provides a solid anchor point from which to grow or link other fragments, guided by structural biology techniques like X-ray crystallography. biosolveit.de

Table 2: Suitability of this compound for FBDD
Property"Rule of Three" GuidelineEstimated Value for CompoundRationale for Suitability
Molecular Weight< 300 Da~154 DaProvides ample room for chemical elaboration during optimization.
logP< 3LowEnsures adequate aqueous solubility for biophysical screening assays.
Hydrogen Bond Donors≤ 31 (N-H)Forms key interactions, mimicking ATP's binding to kinase hinges.
Hydrogen Bond Acceptors≤ 32 (Pyridine-N, 2x F)Provides multiple points for directed interactions with the target.

DNA-Encoded Library (DEL) Technology: DEL technology enables the synthesis and screening of libraries containing billions of unique small molecules, each tagged with a unique DNA barcode for identification. semanticscholar.orgvipergen.comvipergen.com A critical challenge in DEL synthesis is the need for chemical reactions that are compatible with the DNA tag. vipergen.com A significant future research direction is the development of robust, on-DNA synthetic routes to build libraries around the this compound core. This would involve adapting reactions for C-H functionalization, cross-coupling, and amidation to be performed in aqueous, DNA-compatible conditions. rsc.orgrsc.org Successfully creating and screening such a library would allow for the exploration of a vast chemical space around this privileged scaffold, dramatically increasing the probability of discovering novel binders for challenging drug targets.

Advanced Bioconjugation Strategies for Chemical Probe Development

Beyond serving as a scaffold for therapeutic agents, this compound can be developed into sophisticated chemical probes to investigate biological systems. Such probes are invaluable tools for target validation, mechanism of action studies, and cellular imaging. The 7-azaindole core possesses intrinsic fluorescent properties, which can be harnessed for this purpose. acs.orgrsc.org

Future research should focus on developing versatile bioconjugation strategies by introducing functional handles at specific positions on the scaffold. The pyrrole (B145914) nitrogen or other positions on the ring system can be modified without disrupting the core's binding motif. rsc.orgresearchgate.net Methodologies like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") provide efficient and specific ways to attach a variety of functional moieties. researchgate.netacs.org

Potential Applications of Chemical Probes:

Target Identification: By appending a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin), the compound can be converted into a photo-affinity probe. This allows for the covalent labeling and subsequent identification of its direct binding partners within a complex cellular lysate.

Cellular Imaging: Conjugating the scaffold to a fluorescent dye or leveraging its intrinsic fluorescence could enable the visualization of its subcellular localization, providing insights into its site of action.

Target Engagement Assays: Attaching a competitive binding tag can be used to develop assays that quantify the engagement of a therapeutic candidate with its target in living cells.

The development of these advanced chemical biology tools will be essential for deeply understanding the biological roles of any newly discovered targets for this compound and will accelerate the translation of these findings into new therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine derivatives, and what reagents are critical for regioselective functionalization?

Answer: Key synthetic strategies involve halogenation, cross-coupling reactions, and nitro reduction. For example:

  • Halogenation and Coupling: 5-Bromo-3-iodo derivatives are synthesized via N-iodosuccinimide (NIS) in acetone, enabling subsequent Suzuki-Miyaura couplings with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C .
  • Nitro Reduction: 3-Nitro intermediates are reduced to 3-amino derivatives using Raney Nickel and H₂ gas in THF, though rapid decomposition of amino intermediates necessitates immediate acylation .
  • Regioselective Substitution: Methylation at the 1-position is achieved via NaH/MeI in THF (0°C to rt), critical for protecting the pyrrole nitrogen during subsequent reactions .

Q. How can researchers confirm the structural integrity and purity of 3,5-difluoro-pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are used to verify substitution patterns. For instance, the 3-ethynyl group in 21b shows distinct resonances at δ 95.31 and 90.75 ppm (13C^{13}C) .
  • HRMS: High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]⁺ for C₂₃H₁₈N₂O₂: calcd 355.14409, found 355.1435) .
  • Chromatography: Silica gel flash column chromatography with gradients of dichloromethane/methanol (98:2 to 90:10) is standard for purification, achieving >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield and purity when scaling up Sonogashira or Suzuki-Miyaura couplings for 3,5-difluoro derivatives?

Answer:

  • Optimization of Catalysts: Lower yields (e.g., 36% for 21e ) may arise from suboptimal Pd catalysts. Testing Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings or Pd/C for hydrogenation can improve efficiency .
  • Solvent and Temperature Control: For Suzuki couplings, toluene/EtOH at 105°C enhances arylboronic acid reactivity . In contrast, THF/rt conditions are preferred for air-sensitive intermediates .
  • Purification Adjustments: Replace silica gel with reverse-phase HPLC for polar intermediates prone to decomposition .

Q. What methodologies are effective for designing structure-activity relationship (SAR) studies targeting kinase inhibition (e.g., BTK)?

Answer:

  • Scaffold Diversification: Introduce substituents at the 3- and 5-positions (e.g., ethynyl, benzoyl, or nicotinamide groups) to modulate steric and electronic properties. For example, 3-(pyridin-3-ylethynyl) derivatives show enhanced BTK inhibition (IC₅₀ <10 nM) .
  • Biological Assays: Use enzymatic assays (e.g., fluorescence polarization) to measure IC₅₀ values. Pair with molecular docking to correlate substituent effects with binding affinity .
  • Metabolic Stability Testing: Evaluate derivatives in hepatic microsome assays to identify labile groups (e.g., nitro or unprotected amines) .

Q. How should researchers handle air- or moisture-sensitive intermediates during multi-step syntheses?

Answer:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes for reactions involving NaH or Grignard reagents (e.g., 3M PhMgBr in THF) .
  • Rapid Workup: For intermediates like 3-amino-pyrrolo[2,3-b]pyridines, proceed immediately to acylation with nicotinoyl chloride in pyridine/THF to prevent decomposition .
  • Stabilization: Add stabilizers (e.g., BHT) to reaction mixtures during long-term storage of halogenated intermediates .

Data Analysis and Contradiction Resolution

Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H NMR shifts) be interpreted during structural elucidation?

Answer:

  • Solvent and pH Effects: Aromatic proton shifts in DMSO-d₆ (e.g., δ 13.41 ppm for NH in 21b ) may vary in CDCl₃. Adjust pH with D₂O or TFA to resolve exchange broadening.
  • Regioisomer Confirmation: Compare experimental 13C^{13}C NMR with DFT-calculated chemical shifts to distinguish between 3- and 5-substituted isomers .
  • Impurity Identification: Use LC-MS to detect byproducts (e.g., dehalogenated species in Suzuki reactions) .

Q. What strategies address low regioselectivity in electrophilic substitutions (e.g., nitration or halogenation)?

Answer:

  • Directing Groups: Install temporary directing groups (e.g., tosyl at N1) to steer nitration/halogenation to the 3-position .
  • Lewis Acid Catalysis: Use HNO₃ in H₂SO₄ at 0°C for nitration, achieving >90% regioselectivity for 3-nitro derivatives .
  • Computational Guidance: DFT calculations predict favorable transition states for electrophilic attack at the 3-position due to fluorine’s electron-withdrawing effects .

Tables

Q. Table 1: Representative Synthetic Yields and Conditions

CompoundReaction TypeYieldKey Reagents/ConditionsReference
21eSonogashira Coupling36%Pd(PPh₃)₂Cl₂, CuI, THF, rt
15Iodination92%NIS, acetone, rt
8aAcylation36%Nicotinoyl chloride, pyridine, rt

Q. Table 2: Key Spectral Data for Structural Confirmation

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)HRMS [M+H]⁺
21b13.41 (NH), 8.89 (HetH)152.01, 148.87, 145.52355.1435 (found)
8a11.62 (NH), 9.19 (HetH)163.46, 142.23, 135.60315.1237 (found)

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